Butirosin B

Description

Historical Context of Butirosin (B1197908) B Discovery and Initial Characterization

The discovery of the butirosin complex was first reported in the early 1970s. It was isolated from the fermentation broths of two strains of Bacillus circulans. nih.gov Initial research characterized butirosin as a water-soluble, aminoglycosidic antibiotic complex primarily composed of two components: butirosin A and butirosin B, with butirosin A being the major component in an approximate 80-85% ratio. wikipedia.org

Early microbiological studies demonstrated that the butirosin complex exhibited broad-spectrum antibacterial activity against a range of gram-positive and gram-negative bacteria, including clinically significant pathogens like Pseudomonas aeruginosa. nih.govnih.gov The initial characterization efforts also led to the development of an agar-diffusion assay using Escherichia coli for quantifying the antibiotic's presence in fermentation cultures. nih.gov These foundational studies established butirosin as a noteworthy antibiotic, distinguished by its production from a non-actinomycete bacterium, which is uncommon for aminoglycosides. nih.govresearchgate.net

This compound within the Aminoglycoside Class of Antibiotics: A Research Perspective

From a research perspective, this compound is classified as a 4,5-disubstituted 2-deoxystreptamine (B1221613) (2-DOS) aminoglycoside. mdpi.comnih.gov Its structure is notable for a unique (S)-4-amino-2-hydroxybutyrate (AHBA) side chain attached to the C-1 amine of the 2-DOS ring. researchgate.netnih.gov This AHBA moiety is of significant scientific interest because it confers natural resistance to several common aminoglycoside-modifying enzymes (AMEs), which are a primary mechanism of bacterial resistance to this class of antibiotics. mdpi.comresearchgate.net

The mechanism of action of butirosin is consistent with other aminoglycosides; it binds to the bacterial 30S ribosomal subunit. mcmaster.ca This binding event disrupts protein synthesis by causing misreading of the messenger RNA (mRNA), which ultimately inhibits bacterial growth and leads to cell death. mcmaster.ca The presence of the AHBA side chain has made butirosin a valuable model for developing semisynthetic aminoglycosides, such as amikacin (B45834), which incorporate this feature to overcome established resistance mechanisms. mdpi.comresearchgate.net

Producing Organisms of Butirosin

| Organism Name | Historical Classification | Notes |

| Niallia circulans | Bacillus circulans | The original source from which butirosin was isolated. nih.govmdpi.com |

| Paenibacillus chitinolyticus | Bacillus vitellinus | Also identified as a producer; later reclassified based on genomic analysis. mdpi.com |

Evolution of Research Trajectories on this compound

Research on this compound has evolved significantly since its discovery. Initial investigations focused on fermentation optimization and documenting its spectrum of antibacterial activity. nih.govnih.gov However, the scientific focus soon shifted towards understanding the molecular underpinnings of its production.

A pivotal development was the successful identification and cloning of the butirosin biosynthetic gene cluster (btr) from Bacillus circulans. nih.govnih.gov This genetic research allowed for the detailed characterization of the enzymes involved in its synthesis. For instance, studies identified btrC as the gene encoding 2-deoxy-scyllo-inosose (B3429959) synthase, a key enzyme in the biosynthesis of the 2-deoxystreptamine core. nih.gov Subsequent gene disruption studies confirmed the essential role of genes like btrB, btrC, btrD, and btrM in antibiotic production. nih.gov

More recent research has intensely focused on the biosynthesis of the unique AHBA side chain. nih.govelsevier.com This line of inquiry has elucidated a complex enzymatic pathway involving several key proteins:

BtrI: An acyl carrier protein (ACP) that tethers the biosynthetic intermediates. nih.govelsevier.com

BtrJ, BtrK, BtrO, BtrV: Enzymes responsible for the synthesis of the AHBA precursor from L-glutamate. elsevier.com

BtrH and BtrG: A pair of enzymes that transfer the AHBA moiety to the aminoglycoside core. BtrH acts as an acyltransferase, and BtrG removes a protective gamma-glutamyl group. researchgate.netnih.gov

This detailed understanding of the biosynthetic pathway has opened avenues for chemoenzymatic synthesis. Researchers are now exploring the use of these enzymes, particularly BtrH and BtrG, to attach the AHBA side chain to other aminoglycoside scaffolds, aiming to create novel and more robust antibiotics. researchgate.netnih.gov This represents a shift from studying a natural product to leveraging its biosynthetic machinery for drug development.

Key Enzymes in Butirosin Biosynthesis

| Enzyme/Protein | Gene | Function in Biosynthesis |

| 2-deoxy-scyllo-inosose synthase | btrC | Key enzyme for the biosynthesis of the 2-deoxystreptamine (DOS) core. nih.gov |

| ButB | butB | Proposed to play a role in the export of butirosin from the producing cell. nih.gov |

| Acyl Carrier Protein (ACP) | btrI | Tethers intermediates during the synthesis of the AHBA side chain. nih.govelsevier.com |

| Acyltransferase | btrH | Transfers the AHBA side chain to the parent aminoglycoside, ribostamycin (B1201364). researchgate.netnih.gov |

| γ-glutamyl cyclotransferase | btrG | Cleaves a protective γ-glutamyl group from the AHBA precursor. researchgate.netnih.gov |

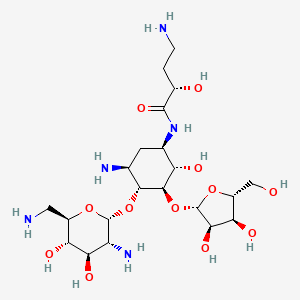

Structure

3D Structure

Properties

CAS No. |

34291-03-7 |

|---|---|

Molecular Formula |

C21H41N5O12 |

Molecular Weight |

555.6 g/mol |

IUPAC Name |

(2S)-4-amino-N-[(1R,2S,3R,4R,5S)-5-amino-4-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide |

InChI |

InChI=1S/C21H41N5O12/c22-2-1-8(28)19(34)26-7-3-6(24)17(37-20-11(25)15(32)13(30)9(4-23)35-20)18(12(7)29)38-21-16(33)14(31)10(5-27)36-21/h6-18,20-21,27-33H,1-5,22-25H2,(H,26,34)/t6-,7+,8-,9+,10+,11+,12-,13+,14+,15+,16+,17+,18+,20+,21-/m0/s1 |

InChI Key |

XEQLFNPSYWZPOW-HBYCGHPUSA-N |

SMILES |

C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N |

Isomeric SMILES |

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@H](CCN)O)O)O[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N |

Canonical SMILES |

C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N |

Synonyms |

Anhydrous Butirosin Sulfate Butirosin Butirosin A Butirosin B Butirosin Sulfate Butirosin Sulfate, Anhydrous Butirosin Sulphate Butirosins Sulfate, Anhydrous Butirosin Sulfate, Butirosin Sulphate, Butirosin |

Origin of Product |

United States |

Biosynthesis and Genetic Determinants of Butirosin B Production

Elucidation of the Butirosin (B1197908) B Biosynthetic Pathway

The butirosin biosynthetic pathway involves several stages, starting with precursor synthesis, followed by the formation of the aminoglycoside backbone, and finally, modification and tailoring of the molecule. ontosight.ai Key intermediates and enzymatic steps have been identified through various research methods, including gene disruption experiments and isotopic labeling studies. benchchem.com

Identification of Key Intermediates in Butirosin B Biosynthesis

The biosynthesis of this compound proceeds through several key intermediates, which are also common to the biosynthesis of other 4,5-disubstituted 2-DOS aminoglycosides like neomycin and ribostamycin (B1201364). researchgate.netnih.gov The pathway begins with the synthesis of the 2-deoxystreptamine (B1221613) (2-DOS) core. benchchem.com Glucose-6-phosphate is a precursor for the formation of 2-deoxy-scyllo-inosose (B3429959) (DOI) via a cyclization reaction catalyzed by 2-deoxy-scyllo-inosose synthase (BtrC). benchchem.compsu.edu DOI is then converted to 2-deoxy-scyllo-inosamine (B1216308) (DOIA) by an aminotransferase, such as BtrS. benchchem.com A critical intermediate is 3-amino-2,3-dideoxy-scyllo-inosose (amino-DOI), formed by the oxidation of DOIA catalyzed by the radical S-adenosylmethionine (SAM) enzyme BtrN. benchchem.comnisr.or.jppnas.org

Following the formation of the 2-DOS core, glycosylation steps occur. Paromamine (B1213074) is formed by the glycosylation of 2-DOS with UDP-N-acetylglucosamine, catalyzed by a glycosyltransferase. researchgate.netwikipedia.org Paromamine is then converted to neamine (B104775) through successive dehydrogenation and amination reactions. nih.govresearchgate.net Neamine serves as a key intermediate that is subsequently ribosylated to form ribostamycin. nih.govwikipedia.orgnih.gov This ribosylation step is catalyzed by enzymes like BtrL and BtrP, using 5-phosphoribosyl-1-diphosphate (PRPP) as the ribosyl donor, and involves the formation of 5''-phosphoribostamycin as an intermediate. nih.gov

A defining feature of this compound is the (S)-4-amino-2-hydroxybutyrate (AHBA) side chain attached to the 1-amino group of the 2-DOS core. mdpi.combenchchem.com This moiety is derived biosynthetically from L-glutamate. benchchem.comnih.gov The AHBA side chain is transferred from an acyl carrier protein (ACP), BtrI, to ribostamycin as a γ-glutamylated dipeptide, a reaction mediated by the ACP:aminoglycoside acyltransferase BtrH. nih.gov The protective γ-glutamyl group is subsequently cleaved by BtrG, a γ-glutamyl cyclotransferase, in the final step of this compound biosynthesis, releasing 5-oxo-L-proline. nih.govexpasy.orgcreative-enzymes.comqmul.ac.ukgenome.jp

Key intermediates identified in this compound biosynthesis include:

| Intermediate | Description |

| Glucose-6-phosphate | Initial precursor. ontosight.aibenchchem.com |

| 2-deoxy-scyllo-inosose (DOI) | Formed by cyclization of glucose-6-phosphate. benchchem.compsu.edu |

| 2-deoxy-scyllo-inosamine (DOIA) | Formed by transamination of DOI. benchchem.comnisr.or.jp |

| 3-amino-2,3-dideoxy-scyllo-inosose (amino-DOI) | Oxidized form of DOIA. benchchem.comnisr.or.jp |

| 2-deoxystreptamine (2-DOS) | The core aminocyclitol. benchchem.comwikipedia.org |

| Paromamine | Glycosylated 2-DOS. researchgate.netwikipedia.org |

| Neamine | Intermediate between paromamine and ribostamycin. nih.govwikipedia.org |

| Ribostamycin | Precursor to this compound, lacks the AHBA side chain. benchchem.comnih.govwikipedia.org |

| γ-L-glutamyl-butirosin B | Precursor with a protected AHBA side chain. expasy.orgqmul.ac.uk |

Isotopic Labeling Studies in Butirosin Pathway Delineation

Isotopic labeling studies have been instrumental in delineating the butirosin biosynthetic pathway and confirming the roles of specific intermediates and enzymes. benchchem.combeilstein-journals.org By feeding isotopically labeled precursors to butirosin-producing organisms, researchers can track the incorporation of these labels into the final butirosin molecule and its intermediates. This approach helps to elucidate the sequence of enzymatic reactions and identify branch points in the pathway. nih.gov For instance, isotopic labeling, such as with [3-²H]DOIA, has been critical for pathway elucidation. benchchem.com Studies involving the conversion of labeled neamine into neomycin have shown that neamine is converted intact, supporting its role as an intermediate. soton.ac.uk

Genetic Organization of this compound Biosynthetic Gene Clusters (BGCs)

The genes responsible for butirosin biosynthesis are typically organized into biosynthetic gene clusters (BGCs) in the genomes of producer organisms. mdpi.combenchchem.comnisr.or.jpnih.gov These clusters contain the genes encoding the enzymes involved in the various steps of the biosynthetic pathway, as well as regulatory and transport genes. benchchem.comnih.gov The butirosin BGC has been characterized in detail, particularly in Niallia circulans SANK 72073. mdpi.comnih.gov

Functional Annotation of Butirosin Biosynthesis Genes (e.g., btr genes)

Functional analysis of the genes within the butirosin BGC, often designated with the prefix "btr," has revealed their specific roles in the biosynthetic pathway. benchchem.comresearchgate.netnih.govnisr.or.jpwikipedia.orgwikipedia.org For example, btrC encodes a 2-deoxy-scyllo-inosose synthase involved in the formation of the 2-DOS core. benchchem.comsecondarymetabolites.org btrN encodes an unusual radical SAM dehydrogenase that catalyzes the oxidation of DOIA. nisr.or.jppnas.org Genes such as btrI, btrJ, and btrK are specifically encoded in the butirosin BGC and are involved in the biosynthesis and transfer of the AHBA side chain. benchchem.comnisr.or.jp BtrI functions as an acyl carrier protein, BtrJ is an ATP-dependent ligase, and BtrK is a pyridoxal (B1214274) phosphate-dependent decarboxylase, all participating in the formation of the γ-glutamyl-AHBA-ACP intermediate. nisr.or.jpnih.govuniprot.org BtrH is an ACP:aminoglycoside acyltransferase responsible for transferring the γ-glutamylated AHBA to ribostamycin. nih.gov BtrG is a γ-glutamyl cyclotransferase that cleaves the protective γ-glutamyl group in the final step. expasy.orgqmul.ac.ukgenome.jp Other btr genes, such as btrL and btrP, are involved in the ribosylation of neamine to form ribostamycin. nih.gov Gene disruption studies have confirmed the essentiality of certain btr genes for butirosin production, such as btrR1 (a regulatory gene) and btrP-V (transport/resistance genes). benchchem.comnih.gov

Here is a table summarizing the functions of some characterized btr genes:

| Gene | Putative Function | Role in Pathway | Source |

| btrC | 2-deoxy-scyllo-inosose synthase | Formation of 2-deoxy-scyllo-inosose (DOI). | benchchem.comsecondarymetabolites.org |

| btrN | Radical SAM dehydrogenase | Oxidation of 2-deoxy-scyllo-inosamine (DOIA). | benchchem.comnisr.or.jppnas.org |

| btrI | Acyl carrier protein (ACP) | Involved in AHBA side chain biosynthesis. | benchchem.comnisr.or.jpnih.gov |

| btrJ | ATP-dependent ligase | Involved in AHBA side chain biosynthesis. | benchchem.comnisr.or.jpnih.govuniprot.org |

| btrK | Pyridoxal phosphate-dependent decarboxylase | Involved in AHBA side chain biosynthesis. | benchchem.comnisr.or.jpnih.gov |

| btrH | ACP:aminoglycoside acyltransferase | Transfers γ-glutamylated AHBA to ribostamycin. | nisr.or.jpnih.gov |

| btrG | γ-L-glutamyl-butirosin B γ-glutamyl cyclotransferase | Cleaves γ-glutamyl group in the final step. | expasy.orgqmul.ac.ukgenome.jp |

| btrL | Putative biosynthetic protein (Phosphoribosyltransferase) | Involved in ribosylation of neamine. | nih.govsecondarymetabolites.org |

| btrP | Putative biosynthetic protein (Phosphoric monoester hydrolase) | Involved in dephosphorylation of 5''-phosphoribostamycin. | nih.gov |

| btrR1 | Regulatory gene | Negative regulator of butirosin production. | benchchem.comnih.gov |

| btrE | Putative 3-amino-2,3-dideoxy-scyllo-inositol 1-dehydrogenase | Proposed role in amino-DOI formation (later revised). | pnas.orgsecondarymetabolites.org |

| btrB | Putative hexosaminyl-6'-aminotransferase | Homologue of neo-18, involved in neosamine ring formation. | secondarymetabolites.orgnih.gov |

Comparative Genomics of Butirosin Gene Clusters Across Producer Strains (e.g., Bacillus circulans, Paenibacillus chitinolyticus)

Comparative genomics of butirosin BGCs across different producer strains, such as Niallia circulans and Paenibacillus chitinolyticus, provides insights into the evolution and transfer of these gene clusters. mdpi.compreprints.orgpreprints.orgnisr.or.jpnih.govresearchgate.net Studies have shown both similarities and differences in the gene content and organization of butirosin BGCs in these organisms. mdpi.comnisr.or.jp While core biosynthetic genes are often conserved, variations can exist, potentially reflecting adaptations or horizontal gene transfer events. mdpi.com Comparative analysis of BGCs from N. circulans strains (e.g., SANK 72073, ATCC 21557, ATCC 21558) and P. chitinolyticus strains (e.g., KCCM 41400, NRRL B-23119, NRRL B-23120) has been performed, revealing the presence of complete butirosin BGCs in P. chitinolyticus. mdpi.compreprints.orgpreprints.orgresearchgate.net Despite morphological differences between producing strains, the biosynthetic pathways appear closely related, as mutants of butirosin-producing Bacillus circulans have been shown to produce ribostamycin or xylostasin. researchgate.net

Enzymology of this compound Biosynthesis

The biosynthesis of this compound is catalyzed by a series of specific enzymes encoded within the btr gene cluster. benchchem.comresearchgate.netnih.govnisr.or.jpwikipedia.orgwikipedia.orgnih.gov These enzymes mediate various reactions, including cyclization, transamination, oxidation, glycosylation, acylation, and deprotection. ontosight.aibenchchem.com

Enzymes involved in the formation of the 2-DOS core include BtrC, a 2-deoxy-scyllo-inosose synthase, and aminotransferases like BtrS and BtrB. benchchem.comsecondarymetabolites.orgnih.gov BtrN is a unique radical SAM dehydrogenase that catalyzes a key oxidation step in 2-DOS formation. nisr.or.jppnas.org

Glycosyltransferases are responsible for attaching sugar moieties to the aminocyclitol core, forming intermediates like paromamine and neamine. ontosight.ainih.govwikipedia.org BtrL and BtrP are specifically involved in the ribosylation of neamine to produce ribostamycin. nih.gov

The biosynthesis of the AHBA side chain and its attachment to ribostamycin involves several dedicated enzymes. BtrI acts as an ACP, carrying intermediates of AHBA synthesis. nisr.or.jpnih.gov BtrJ, an ATP-dependent ligase, and BtrK, a decarboxylase, are involved in the formation of the γ-glutamyl-AHBA-ACP intermediate. nisr.or.jpnih.govuniprot.org BtrO and BtrV form a two-component flavin-dependent monooxygenase system also implicated in AHBA biosynthesis. nih.gov BtrH is the acyltransferase that links the γ-glutamylated AHBA to ribostamycin. nisr.or.jpnih.gov Finally, BtrG, a γ-glutamyl cyclotransferase, removes the protective γ-glutamyl group. expasy.orgqmul.ac.ukgenome.jp

Research has focused on characterizing the biochemical activities of these enzymes, including studies on substrate specificity and reaction mechanisms. nisr.or.jpnih.gov For example, the activity of BtrN has been investigated using recombinant protein and EPR measurements, demonstrating its radical mechanism. nisr.or.jp Functional analysis of enzymes like BtrH and BtrG has also been reported, highlighting their potential for modifying other aminoglycosides. nisr.or.jpresearchgate.net

Characterization of Glycosyltransferases Involved in this compound Assembly

Glycosyltransferases play a crucial role in forming the glycosidic bonds within the aminoglycoside backbone of butirosin. ontosight.ai These enzymes are responsible for transferring sugar moieties from activated donors, such as UDP-sugar derivatives, to the growing aminoglycoside structure. nih.gov In the context of butirosin biosynthesis, a putative glycosyltransferase, BtrM, is proposed to mediate the transfer of a glucosamine (B1671600) moiety. psu.edukegg.jp BtrM is classified as a 2-deoxystreptamine N-acetyl-D-glucosaminyltransferase / 2-deoxystreptamine glucosyltransferase. kegg.jp

Investigation of Hydroxylases and Aminotransferases in this compound Production (e.g., BtrN, BtrO)

Hydroxylases and aminotransferases are also essential enzymes in the butirosin biosynthetic pathway, catalyzing specific modification steps. For instance, the formation of the 2-deoxystreptamine (2-DOS) core, common to many aminoglycosides including butirosin, involves aminotransferase activity. benchchem.comnih.gov In Bacillus circulans, the two transamination reactions required for 2-DOS biosynthesis are catalyzed by a single enzyme, BtrS. nih.gov

BtrN is another key enzyme, identified as a radical S-adenosyl-L-methionine (AdoMet) dehydrogenase. nisr.or.jppnas.orgnih.gov It catalyzes the oxidation of 2-deoxy-scyllo-inosamine (DOIA) to 3-amino-2,3-dideoxy-scyllo-inosose (amino-DOI), a critical intermediate in the pathway. benchchem.comnisr.or.jpnih.govacs.org This reaction involves a radical mechanism initiated by the cleavage of SAM. nisr.or.jpnih.govacs.org

BtrO is part of a two-component flavin-dependent monooxygenase system (along with BtrV) involved in the biosynthesis of the unique AHBA side chain of butirosin. nih.gov The AHBA side chain is derived from L-glutamate and its biosynthesis proceeds via intermediates tethered to a specific acyl carrier protein (ACP), BtrI. benchchem.comnih.gov Other enzymes involved in AHBA biosynthesis and transfer include BtrJ (an ATP-dependent ligase) and BtrK (a pyridoxal phosphate-dependent decarboxylase). benchchem.comnih.gov The AHBA side chain is transferred to the aminoglycoside ribostamycin by the ACP:aminoglycoside acyltransferase BtrH. nih.govresearchgate.net The protective gamma-glutamyl group is then cleaved by BtrG. nih.gov

Structural Biology of this compound Biosynthetic Enzymes (e.g., X-ray crystallography of BtrN)

Structural studies, particularly X-ray crystallography, have provided insights into the mechanisms of butirosin biosynthetic enzymes like BtrN. pnas.orgnih.govmit.eduamanote.com The structure of BtrN with AdoMet and substrate has been determined to high resolution (1.56 Å). pnas.orgnih.govmit.edu This revealed that BtrN has a modified AdoMet radical fold, displaying a (β5/α4) motif instead of the canonical (β/α)6 architecture found in most AdoMet radical enzymes. pnas.orgnih.govmit.edu

Structural analysis also showed that BtrN contains an auxiliary [4Fe-4S] cluster, in addition to the one required for AdoMet homolysis. pnas.orgnih.gov This auxiliary cluster is implicated in substrate-radical oxidation. pnas.orgnih.govnih.gov High structural homology in the auxiliary cluster binding region between BtrN and other AdoMet radical dehydrogenases suggests a common structural motif for this region. pnas.orgnih.govmit.edu

Regulation of this compound Biosynthesis

The biosynthesis of this compound is subject to a complex regulatory system that ensures production occurs in response to environmental cues. ontosight.ai

Transcriptional and Translational Control Mechanisms

Regulation of butirosin biosynthesis involves the coordination of multiple genes and enzymes through transcriptional and translational control mechanisms. ontosight.ai While the search results broadly mention these control mechanisms, specific details on the exact regulatory elements and their interactions were not extensively provided. However, gene disruption experiments have identified regulatory genes; for example, disruption of btrR1 in Bacillus circulans led to increased butirosin titers, indicating its role as a negative regulator. benchchem.com

Quorum Sensing and Other Environmental Cues in this compound Production

The regulation of butirosin biosynthesis is influenced by environmental cues. ontosight.ai Research suggests a relationship between butirosin biosynthesis and sporulation in Bacillus circulans. asm.org Antibiotic synthesis was observed to initiate concurrently with the appearance of dipicolinic acid and the disappearance of poly-β-hydroxybutyrate, biochemical characteristics associated with sporulation. asm.org Oligosporogenous mutants, which have reduced sporulation capacity, produced less butirosin, suggesting a link between spore formation and antibiotic production in this strain. asm.org This indicates that physiological changes during sporulation may be coordinated with antibiotic production. asm.org

Heterologous Expression and Metabolic Engineering for this compound Production

Heterologous expression and metabolic engineering approaches have been explored to produce butirosin and its derivatives, as well as to create novel aminoglycosides. nih.gov The genes involved in butirosin biosynthesis are clustered, facilitating their manipulation for these purposes. nisr.or.jppreprints.org

The AHBA side chain, a key feature of butirosin that confers resistance to modifying enzymes, is of significant interest for improving other aminoglycosides. nih.govbenchchem.com The enzymes responsible for AHBA biosynthesis and transfer, such as BtrH and BtrG, have been utilized to attach the AHBA side chain onto a range of natural aminoglycosides in vitro. nih.govresearchgate.net

Optimization of this compound Yields Through Genetic Manipulation

Genetic manipulation has been explored to enhance this compound production yields in producing strains. Targeting genes within the butirosin biosynthetic pathway and regulatory elements can lead to increased antibiotic titers.

One strategy involves the disruption of regulatory genes. For instance, the disruption of btrR1, a regulatory gene in Bacillus circulans SANK 72073, has been shown to increase butirosin titers by 1.8-fold, indicating that BtrR1 acts as a negative regulator of butirosin production benchchem.com.

Optimization of fermentation conditions, influenced by genetic factors, also plays a role in maximizing yield. Parameters such as medium composition (carbon and nitrogen sources) and trace elements can impact the expression of btr genes and the availability of precursors like AHBA benchchem.com.

| Parameter | Optimal Value | Butirosin Yield (mg/L) |

| pH | 7.0–7.5 | 420 ± 35 (at pH 7.2, 30°C) benchchem.com |

| Dissolved Oxygen | >30% saturation | 380 ± 28 (at 40% saturation, 28°C) benchchem.com |

| Carbon Sources | Glucose (20 g/L), Glycerol (10 g/L) | 450 ± 40 (with 10 g/L glycerol, pH 7.5) benchchem.com |

| Nitrogen Sources | Soybean meal (15 g/L), Ammonium sulfate (B86663) (5 g/L) | Enhance AHBA precursor availability benchchem.com |

| Trace Elements | Fe²⁺ (0.1 mM), Mn²⁺ (0.05 mM) | Upregulate btr gene expression benchchem.com |

| Temperature | 28°C (growth), 32°C (synthesis) | Induce sporulation and synthesis benchchem.com |

Metabolic engineering approaches have also been applied to increase the production of intermediates like 2-deoxy-scyllo-inosose (DOI), a precursor for butirosin and other 2-deoxystreptamine-containing aminoglycosides frontiersin.orgfrontiersin.org. For example, metabolically engineered Bacillus subtilis strains with disrupted genes in the sugar metabolic pathway (pgi and pgcA) and expressing DOI synthase genes have shown significantly enhanced DOI titers frontiersin.orgfrontiersin.orgfrontiersin.org. While expressing the natural btrC gene from B. circulans in B. subtilis yielded approximately 2.3 g/L DOI, expressing an artificially codon-optimized tobC gene (from tobramycin (B1681333) biosynthesis) in a modified B. subtilis strain resulted in DOI titers up to 37.2 g/L, reaching 38.0 g/L in fed-batch fermentation frontiersin.orgfrontiersin.orgfrontiersin.org. This demonstrates the potential of engineering precursor pathways for increased aminoglycoside production.

Bioengineering Strategies for Novel this compound Analogs via Pathway Diversification

Bioengineering strategies, particularly combinatorial biosynthesis and pathway engineering, offer promising avenues for generating novel this compound analogs with potentially altered properties. This involves manipulating the butirosin biosynthetic gene cluster or introducing genes from other antibiotic pathways.

The butirosin BGC can be manipulated through techniques such as site-directed mutagenesis, gene replacement, inactivation through knock-out mutations, or co-expression of genes involved in unique biosynthetic steps nih.gov. By altering the enzymatic steps in the pathway, researchers can direct the synthesis towards modified or entirely new aminoglycoside structures nih.govresearchgate.net.

One approach is to exploit the substrate flexibility of enzymes within the butirosin pathway. For instance, the acyltransferase BtrH and its partner BtrG, responsible for adding the AHBA moiety, have shown substrate tolerance, allowing the regiospecific introduction of the AHBA side chain onto non-native aminoglycosides in vitro researchgate.net. This suggests the possibility of creating hybrid antibiotics by combining the AHBA biosynthetic machinery with other aminoglycoside scaffolds researchgate.net.

Combinatorial biosynthesis has been used to create novel aminoglycoside analogs by introducing genes from the butirosin pathway into other aminoglycoside-producing organisms or by introducing genes from other pathways into butirosin producers nih.govresearchgate.net. For example, the genes responsible for AHBA biosynthesis from the butirosin cluster (btrA, btrB, btrI, btrJ, btrK) have been heterologously expressed in Streptomyces kanamyceticus, a kanamycin (B1662678) A producer, to potentially generate amikacin (B45834), a semisynthetic aminoglycoside that incorporates the AHBA group nih.govresearchgate.net.

Mutational biosynthesis, involving the use of mutants deficient in specific biosynthetic steps and supplementing the fermentation with modified precursors, has also led to the isolation of novel butirosin analogs. An example is the isolation of 3',4'-dideoxy-6'-N-methylbutirosins A and B from a neamine-negative mutant of B. circulans supplemented with 6'-N-methylgentamine C1a nih.gov. These analogs exhibited activity against certain butirosin-resistant organisms nih.gov.

Pathway diversification can involve modifying the genes responsible for glycosylation, amination, or other tailoring reactions within the butirosin pathway, or introducing enzymes from other pathways that perform these modifications differently. This can lead to analogs with altered sugar moieties, different amination patterns, or modified side chains, potentially impacting their spectrum of activity and interaction with resistance enzymes researchgate.netmdpi.com.

The potential for creating novel aminoglycoside analogs by engineering the butirosin pathway and combining it with elements from other BGCs highlights the power of bioengineering in the search for new antibiotics to combat drug resistance nih.govresearchgate.netucl.ac.uk.

Molecular Mechanism of Action of Butirosin B

Butirosin (B1197908) B Interaction with Bacterial Ribosomes

Butirosin B, like other aminoglycoside antibiotics, primarily binds to the bacterial 30S ribosomal subunit. ontosight.aiontosight.aimcmaster.ca The 30S subunit is responsible for reading the genetic code carried by messenger RNA (mRNA) and ensuring the selection of the correct transfer RNA (tRNA) carrying the corresponding amino acid. uri.eduhhmi.org

Specific Binding Sites on Ribosomal RNA (rRNA) and Ribosomal Proteins (e.g., 30S ribosomal subunit, 16S rRNA)

Aminoglycoside antibiotics, including this compound, bind to the decoding site within the 30S ribosomal subunit. ut.eeuri.edu This decoding site is largely composed of the 16S ribosomal RNA (rRNA). uri.edumcmaster.ca Specifically, this compound interacts with the 16S rRNA molecule. smolecule.com The binding occurs in the vicinity of the A-site, which is where the incoming aminoacyl-tRNA binds during translation elongation. researchgate.netdiva-portal.org The interaction with the 16S rRNA involves the extrusion of key nucleotides, such as A1492 and A1493, from helix 44 (h44) of the 16S rRNA. oup.comnih.gov This conformational change is critical to the ribosome inhibition caused by aminoglycosides. oup.com While the primary binding is to the 16S rRNA in the 30S subunit, aminoglycosides can also potentially inhibit ribosome recycling by binding to RNA helix 69 (H69) of the 50S ribosomal subunit. elifesciences.org

Cryo-Electron Microscopy and X-ray Crystallography Studies of this compound-Ribosome Complexes

Structural techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) have been instrumental in understanding the binding of antibiotics, including aminoglycosides, to the ribosome at a molecular level. oup.comhhmi.orgharvard.edu These methods allow for the visualization of antibiotic-ribosome complexes, providing detailed information about the binding sites and the conformational changes induced by antibiotic binding. oup.comhhmi.orgharvard.edu

While specific high-resolution structures of this compound bound to the bacterial ribosome are not extensively detailed in the provided search results, studies on other aminoglycosides with similar mechanisms, such as neomycin and kanamycin (B1662678), have provided significant insights into the common binding modes within the ribosomal A-site. rsc.orgnih.gov These studies, often utilizing X-ray crystallography and cryo-EM, show that aminoglycosides bind within the decoding center of the 30S subunit, interacting with the 16S rRNA and inducing conformational changes that affect tRNA selection and translocation. oup.comhhmi.orgrsc.orgresearchgate.net The structural information obtained from these complexes, including the precise positioning of the antibiotic molecule within the ribosomal binding pocket and its interactions with specific rRNA nucleotides and ribosomal proteins, is crucial for understanding the molecular basis of their action and for the rational design of new antibiotics. oup.comhhmi.orgrsc.org

Impact of this compound on Protein Synthesis Fidelity

A key consequence of this compound binding to the 30S ribosomal subunit is the disruption of protein synthesis fidelity. ontosight.airesearchgate.net

Induction of Translational Misreading by this compound

This compound causes a misreading of the genetic code on the mRNA. ontosight.aimcmaster.ca This misreading leads to the incorporation of incorrect amino acids into the growing polypeptide chain. ontosight.airesearchgate.net The binding of aminoglycosides to the decoding site extrudes the nucleotides A1492 and A1493, which are essential for ensuring decoding fidelity. oup.com This structural perturbation stabilizes a conformation of the ribosomal A-site that resembles an activated state of cognate codon-anticodon interaction, even when a non-cognate tRNA is present. researchgate.net This impaired accuracy results in the synthesis of aberrant proteins. researchgate.net

Effects on A-Site tRNA Accommodation and Translocation

This compound binding affects the process of tRNA accommodation in the ribosomal A-site and subsequent translocation. oup.comdiva-portal.orgescholarship.org Aminoglycoside binding allows aminoacyl tRNA binding to the ribosome for codon recognition in the A-site and subsequent GTP hydrolysis of EF-Tu and accommodation of tRNA in the A-site. oup.com However, the binding of aminoglycosides can trap tRNA on the A-site. oup.com While some aminoglycosides primarily trigger misreading at the decoding site, others, including some structurally related to this compound, can also inhibit tRNA translocation inside the intersubunit cavity. oup.comdiva-portal.org The binding of certain aminoglycosides can stabilize specific ribosomal conformations that are unfavorable for the binding of elongation factor G (EF-G), which is necessary for translocation. biorxiv.org They can also increase the affinity of tRNA binding to the A-site, thereby hindering its movement to the P-site. biorxiv.org

Cellular Consequences of this compound Binding

Inhibition of Polypeptide Elongation

The mechanism of action of this compound involves binding to the 30S ribosomal subunit, which leads to a misreading of the genetic code on the mRNA. ontosight.aiontosight.aimcmaster.ca This interaction with the 16S ribosomal RNA within the 30S subunit causes codon misinterpretation, resulting in the incorporation of incorrect amino acids into the growing polypeptide chain. elifesciences.orgontosight.aicreative-diagnostics.com This production of aberrant, mistranslated proteins disrupts bacterial cellular processes and ultimately leads to the inhibition of protein synthesis and bacterial cell death. elifesciences.orgontosight.aicreative-diagnostics.com

Role of this compound in Ribosome Stalling and Release

Aminoglycosides, including this compound, impact the translation mechanism at multiple stages, including elongation, termination, and recycling. elifesciences.orgnih.govnih.gov While the miscoding effect during elongation is a primary mechanism, aminoglycosides can also inhibit ribosome recycling by binding to specific sites, such as helix 69 (H69) of the 50S ribosomal subunit. elifesciences.orgnih.gov This interaction can lead to the inhibition of mRNA and tRNA translocation, potentially contributing to ribosome stalling. elifesciences.orgnih.gov Research suggests that while binding to the h44 decoding center of the 30S subunit is primarily responsible for miscoding and inhibition of translocation, interaction with H69 plays a more significant role in inhibiting ribosome recycling. nih.gov

Comparative Analysis of this compound's Mechanism with Other Aminoglycosides

This compound shares the fundamental mechanism of action with other aminoglycoside antibiotics, which involves binding to the bacterial ribosome and inhibiting protein synthesis. benchchem.comontosight.aielifesciences.orgontosight.ai Like kanamycin, gentamicin (B1671437), and neomycin, this compound contains a 2-deoxystreptamine (B1221613) core and targets the 30S ribosomal subunit. benchchem.comontosight.aielifesciences.orgontosight.aicreative-diagnostics.com

However, this compound possesses a unique structural feature: the (S)-4-amino-2-hydroxybutyryl (AHBA) moiety at the N1 position of the 2-deoxystreptamine ring. benchchem.comnih.govresearchgate.net This AHBA side chain is significant because it confers protection against inactivation by several common aminoglycoside-modifying enzymes (AMEs). benchchem.comnih.govresearchgate.net Enzymatic modification is a major mechanism of bacterial resistance to aminoglycosides, where bacteria produce enzymes that inactivate the antibiotic by catalyzing modifications like acetylation, phosphorylation, or nucleotidylation at specific sites on the aminoglycoside molecule. nih.govontosight.aicreative-diagnostics.com The presence of the AHBA group in this compound hinders the binding of many of these resistance enzymes, thereby preserving the antibiotic's activity against strains that are resistant to other aminoglycosides like kanamycin and gentamicin. benchchem.comnih.govresearchgate.net This structural difference and the resulting resistance to enzymatic inactivation distinguish this compound and contribute to its effectiveness against resistant bacterial strains. benchchem.comnih.gov The AHBA moiety found in this compound has also been incorporated into semisynthetic aminoglycosides such as amikacin (B45834) to provide similar protection against enzymatic resistance. nih.govresearchgate.net

Comparative studies have indicated that butirosin can show superior effectiveness against certain resistant strains compared to gentamicin in specific laboratory conditions. benchchem.com

Structure Activity Relationships Sar and Analog Design for Butirosin B

Semisynthetic and Total Synthesis Approaches to Butirosin (B1197908) B Analogs

The development of Butirosin B analogs has largely relied on both semisynthetic and total synthesis strategies. Total synthesis allows for the construction of the entire molecule from simpler precursors, offering flexibility in introducing modifications at various positions. For example, the total synthesis of this compound itself has been described. uni.lu Semisynthetic approaches, on the other hand, typically involve chemically modifying a naturally occurring aminoglycoside scaffold, such as neamine (B104775) or ribostamycin (B1201364), which are structural components of butirosin. mims.comwikipedia.org These methods are particularly valuable for targeted modifications of specific functional groups or regions of the molecule.

Enzymatic methods have also emerged as powerful tools in the synthesis of aminoglycoside analogs. The enzymes involved in the natural biosynthesis of butirosin, such as BtrH and BtrG which are responsible for the addition of the AHBA moiety, can be exploited for chemoenzymatic synthesis, allowing for the regiospecific introduction of the AHBA side chain onto non-native aminoglycoside scaffolds. guidetopharmacology.orgwikipedia.org This highlights the potential of combining biological and chemical approaches for generating structural diversity in this compound analogs.

Modification of the this compound Aminoglycoside Core

The core structure of this compound is based on a 2-deoxystreptamine (B1221613) (2-DOS) aglycone, a six-membered ring with amino groups at positions 1 and 3. wikipedia.org This core is glycosidically linked to a β-D-neosamine C sugar at the 4-position and a β-D-ribofuranosyl sugar at the 5-position. wikipedia.org Modifications to this aminoglycoside core and its attached sugar moieties can significantly impact the antibiotic's activity and its susceptibility to resistance mechanisms.

Derivatization at Specific Hydroxyl and Amino Positions

Hydroxyl groups are also targets for modification. Deoxygenation, such as the removal of hydroxyl groups at the 3' and 4' positions, has been explored to generate derivatives resistant to phosphorylation by certain AMEs. fishersci.nl Studies on paromomycin (B158545) analogs, which share structural similarities with this compound, have indicated that modifications at the C2'' hydroxyl group of the ribofuranosyl unit can be tolerated and maintain antibacterial activity. fishersci.se These findings suggest that selective derivatization of hydroxyl groups can be a viable approach to tune the properties of this compound analogs.

Impact of Amine Substitutions (e.g., AHBA moiety) on Ribosomal Binding and Activity

A defining characteristic of this compound is the presence of the (S)-4-amino-2-hydroxybutyrate (AHBA) side chain, which is acylated to the N-1 amino group of the 2-DOS core. wikipedia.org This AHBA moiety plays a critical role in the biological activity and resistance profile of this compound.

The AHBA side chain is particularly important for evading inactivation by certain AMEs, notably N-acetyltransferases. wikipedia.orgbio-techne.comwikidata.org Its presence at the N-1 position sterically hinders the access of these enzymes to a common site of modification, thereby preserving the antibiotic's activity against strains producing such enzymes. wikipedia.orgbio-techne.com This structural feature was a key inspiration for the development of semisynthetic aminoglycosides like amikacin (B45834), isepamicin (B1207981), and netilmicin, which also incorporate an N1 substitution to combat resistance. bio-techne.comcenmed.com

Furthermore, the AHBA side chain contributes to the binding affinity of this compound to the bacterial ribosome. It enhances ribosomal binding by forming hydrogen bonds with conserved nucleotides in the 16S rRNA A-site, specifically mentioning interactions with A1408 and G1491. wikipedia.org This strong interaction with the ribosomal A-site is fundamental to this compound's mechanism of inhibiting protein synthesis.

Despite the protection conferred by the AHBA group against many AMEs, butirosin and other N1-substituted aminoglycosides like amikacin and isepamicin remain susceptible to inactivation by enzymes such as 3′-aminoglycoside O-phosphotransferase type IIIa [APH(3′)-IIIa]. bio-techne.com This highlights the ongoing challenge in designing analogs that can overcome all prevalent resistance mechanisms.

Structure-Based Research Design for this compound Derivatives

Structure-based research design plays a vital role in the development of new this compound derivatives with improved properties. By understanding the three-dimensional structure of this compound, its interactions with the bacterial ribosome, and its recognition by bacterial resistance enzymes, researchers can rationally design modifications aimed at enhancing efficacy and overcoming resistance.

Knowledge of how this compound binds to the ribosomal A-site and how AMEs interact with the antibiotic provides a structural framework for designing analogs that maintain or improve ribosomal binding while simultaneously evading enzymatic inactivation. Crystal structures of AMEs in complex with aminoglycosides, including butirosin A, have provided valuable insights into the binding modes and the features that determine substrate specificity. bio-techne.comwikipedia.org This structural information guides the design of modifications that can sterically hinder enzyme binding or remove sites of enzymatic attack without compromising ribosomal interaction.

Computational Docking and Molecular Dynamics Simulations

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools employed in structure-based drug design, including the study of aminoglycoside antibiotics and their interactions with biological targets and enzymes. mims.comnih.govnih.govnih.gov

Molecular docking is used to predict the preferred binding orientation and affinity of a ligand (e.g., a this compound analog) within a binding site, such as the ribosomal A-site or the active site of an AME. This can help prioritize which designed analogs are most likely to exhibit desired binding characteristics. Molecular docking experiments have been used to predict the arrangement and conformation of different aminoglycosides when bound to APH(3')-IIIa. wikipedia.org

Molecular dynamics simulations provide a more dynamic view of the interactions, simulating the movement of atoms and molecules over time. This allows researchers to study the stability of the antibiotic-target complex, the flexibility of the molecules, and the role of solvent molecules (like water) in binding. MD simulations have been applied to study aminoglycoside/A-site RNA complexes, providing insights into the dynamic aspects of recognition, the stability of binding, and the involvement of water molecules in the interaction interface, as demonstrated with paromomycin.

Evaluation of this compound Analogs in In Vitro Microbiological Models

The evaluation of this compound analogs in in vitro microbiological models is crucial for assessing their antibacterial potency and their effectiveness against resistant bacterial strains. These studies typically involve determining the minimum inhibitory concentration (MIC) of the analogs against a range of clinically relevant pathogens, including those known to be resistant to existing aminoglycosides benchchem.com.

In vitro studies have shown that this compound exhibits potent antibacterial activity against a variety of Gram-positive and some Gram-negative bacteria benchchem.comontosight.ai. Comparative tests have indicated that this compound can have higher minimal inhibitory concentrations against certain strains compared to other aminoglycosides like gentamicin (B1671437), suggesting its potential against resistant bacteria benchchem.com.

Evaluation of butirosin analogs has demonstrated varying degrees of activity against resistant organisms. For example, 6'-N-methylbutirosins (NMB-A and NMB-B) showed broad-spectrum activity with potency similar to or slightly less than butirosin A, but with greater activity against a butirosin-resistant strain containing the acetylating enzyme AAC(6')-I nih.gov. Their activity against Pseudomonas aeruginosa strains was relatively weak nih.gov. In contrast, 3',4'-dideoxy-6'-C-methylthis compound (DCB-B) exhibited broad-spectrum activity and significantly improved activity against organisms resistant due to acetylating enzymes AAC(6')-I, AAC(6')-IV, and phosphorylating enzyme APH(3')-II nih.gov. These analogs were also active against some clinical isolates resistant to butirosins, dibekacin, and/or gentamicin nih.gov.

Similarly, 3',4'-dideoxy-6'-N-methylbutirosins (DMB-A and DMB-B) showed broad-spectrum activity comparable to or slightly less potent than butirosin A, with the exception of Pseudomonas aeruginosa and Serratia marcescens, against which they exhibited equal or slightly greater activity nih.gov. As anticipated, these analogs demonstrated stronger activity against butirosin-resistant organisms possessing AAC(6')-I, AAC(6')-IV, and APH(3')-II enzymes nih.gov. They were also active against some clinical isolates resistant to butirosins, dibekacin, and/or gentamicin nih.gov.

Studies involving Providencia stuartii strains resistant to multiple aminoglycosides have shown that crude enzyme extracts from these strains can inactivate this compound in the presence of ATP, indicating enzymatic phosphorylation as a resistance mechanism asm.org. Despite this, amikacin, an analog of kanamycin (B1662678) A acylated with AHB at the C1 amino group, was found to inhibit the growth of these P. stuartii strains at low concentrations and was not inactivated by the known AMEs in this context, highlighting the potential of rational modifications asm.org.

Here is a table summarizing some in vitro activity data for butirosin and its analogs against resistant strains:

| Compound | Resistance Mechanism Overcome (Examples) | Activity Against Resistant Strains | Reference |

| This compound | Evades several common AMEs due to AHB | Potent, potential against resistant bacteria | nih.govresearchgate.netnih.govresearchgate.netbenchchem.comresearchgate.net |

| NMB-A, NMB-B | AAC(6')-I | Greater activity than butirosin A | nih.gov |

| DCB-B | AAC(6')-I, AAC(6')-IV, APH(3')-II | Greatly improved activity | nih.gov |

| DMB-A, DMB-B | AAC(6')-I, AAC(6')-IV, APH(3')-II | Stronger activity | nih.gov |

Mechanisms of Microbial Resistance to Butirosin B

Enzymatic Modification of Butirosin (B1197908) B

Enzymatic modification is a widespread mechanism by which bacteria inactivate aminoglycoside antibiotics, including butirosin B. mdpi.comnih.gov These modifications typically involve the addition of chemical groups to hydroxyl or amino groups on the this compound structure, preventing its effective binding to the bacterial ribosome. scielo.brnih.gov The main classes of enzymes responsible for this are aminoglycoside phosphotransferases (APHs), aminoglycoside acetyltransferases (AACs), and aminoglycoside nucleotidyltransferases (ANTs). mdpi.comscielo.brnih.gov

Aminoglycoside Phosphotransferases (APHs) Affecting this compound Structure (e.g., APH(3′)-IIIa)

Aminoglycoside phosphotransferases inactivate this compound by phosphorylating hydroxyl groups on the molecule, using ATP as a phosphate (B84403) donor. scielo.brwikipedia.org A significant example is APH(3′)-IIIa, which is found in various Gram-positive bacteria like enterococci and staphylococci and has a broad substrate profile. nih.govmcmaster.ca APH(3′)-IIIa can inactivate butirosin by adding a phosphate group. nih.gov Other APH enzymes, such as APH(3′)-IIa, have also been shown to inactivate butirosin. frontiersin.orgspringermedizin.de APH(3') enzymes primarily catalyze the addition of phosphate to the 3'-hydroxyl group of 4,6-disubstituted aminoglycosides, but they can also phosphorylate the 5'-hydroxyl group in 4,5-disubstituted aminoglycosides like this compound, which lacks a 3'-hydroxyl group. wikipedia.orgasm.org

Aminoglycoside Acetyltransferases (AACs) Targeting this compound

Aminoglycoside acetyltransferases confer resistance by acetylating amino groups on this compound, utilizing acetyl coenzyme A as the acetyl group donor. scielo.br AAC(6') enzymes are clinically important and found in a wide variety of Gram-negative pathogens. frontiersin.orgmdpi.com These enzymes can acetylate the amino groups at positions 1, 3, 2', and 6' of aminoglycosides. scielo.br AAC(6')-I and AAC(6')-IV have been identified as enzymes that acetylate butirosin, leading to resistance. nih.govnih.gov

Aminoglycoside Nucleotidyltransferases (ANTs) and Their Impact on this compound

Aminoglycoside nucleotidyltransferases, also known as adenylyltransferases (AADs), inactivate aminoglycosides by transferring an adenylyl group from ATP to a hydroxyl group on the antibiotic. scielo.brnih.gov These enzymes can modify aminoglycosides at various positions, including 2'', 3'', 4', 6, and 9. scielo.br While butirosin is generally less susceptible to many AMEs due to its AHB side chain, some ANTs may still contribute to resistance. benchchem.comnih.gov ANT(4') enzymes, for instance, modify aminoglycosides at the 4' position. researchgate.netresearchgate.net

Biochemical and Structural Characterization of this compound Modifying Enzymes

Structural studies have provided insights into the mechanisms of butirosin-modifying enzymes. The crystal structure of APH(3′)-IIIa in complex with butirosin A (a closely related component of the butirosin complex) and an ATP analog has been determined. nih.govnih.govresearchgate.net This structure reveals that butirosin A binds to APH(3′)-IIIa in a manner similar to other 4,5-disubstituted aminoglycosides, and a flexible antibiotic-binding loop in the enzyme is crucial for accommodating diverse substrates. nih.govnih.govresearchgate.net Despite the protective AHB group in butirosin, APH(3')-IIIa can still inactivate it. nih.govnih.gov

Structural information is also available for AAC(6')-Ib, a prevalent aminoglycoside acetyltransferase. frontiersin.orgnih.govnih.gov The structure of AAC(6')-Ib in complex with ligands provides insight into its acetylation mechanism, showing how the antibiotic binds within a negatively-charged pocket. nih.govnih.gov

Studies on ANT(4') enzymes have also provided structural details, illustrating how these enzymes interact with aminoglycosides and catalyze the nucleotidylation reaction. researchgate.netresearchgate.net

Ribosomal RNA Methylation as a this compound Resistance Mechanism

Another significant mechanism of resistance to aminoglycosides, including this compound, involves the enzymatic methylation of ribosomal RNA (rRNA). mdpi.comscielo.brvrachi.namemsu.ru This modification occurs at specific nucleotides within the 16S rRNA, which is the primary target of aminoglycosides in the bacterial ribosome. mdpi.commsu.ru Methylation of these sites can interfere with the binding of this compound to the ribosome, thereby conferring resistance. msu.runih.gov

Structural Basis of Methylation-Mediated Alterations to this compound Binding Site

A significant mechanism of resistance to aminoglycosides, including this compound, involves the modification of the ribosomal RNA target site through methylation. Aminoglycosides exert their effect by binding to the A-site of the 16S ribosomal RNA within the 30S ribosomal subunit nih.gov. Resistance can be conferred by ribosomal RNA methyltransferase enzymes that catalyze site-specific methylation of nucleotides in the 16S rRNA, particularly at positions G1405 and A1408 genome.jppnas.orgnih.gov. Methylation at these sites, resulting in modifications such as m7G1405 and m1A1408, can sterically hinder or block the binding of aminoglycoside antibiotics to the ribosome, thereby preventing them from inhibiting protein synthesis pnas.orgnih.govamazon.co.uk.

Structural studies of these methyltransferases, such as RmtC and Sgm, bound to the 30S ribosomal subunit or 16S rRNA fragments have elucidated the molecular basis of this modification. These enzymes can recognize and bind to conserved rRNA surfaces and induce conformational changes, including a "base flipping" mechanism, to access the target nucleotide for methylation pnas.orgnih.gov. While these methylations are particularly well-documented for conferring high-level resistance to 4,6-disubstituted deoxystreptamine aminoglycosides like gentamicin (B1671437) and kanamycin (B1662678) genome.jppnas.org, the alteration of the ribosomal A-site can broadly impact the binding of aminoglycosides, including 4,5-disubstituted compounds like this compound.

Reduced Intracellular Accumulation of this compound

Reduced intracellular accumulation of this compound can contribute to bacterial resistance by limiting the amount of antibiotic reaching its ribosomal target. This can occur through active efflux of the drug from the bacterial cell or by alterations in the permeability of the bacterial cell envelope.

Bacterial efflux pumps are active transporters located in the cell membrane that can extrude a wide range of substrates, including antibiotics, from the cell nih.gov. Several multidrug efflux pumps have been implicated in aminoglycoside resistance in Gram-negative bacteria. For instance, the resistance-nodulation-cell division (RND)-type efflux pump MexXY-OprM in Pseudomonas aeruginosa is a key system contributing to intrinsic aminoglycoside resistance mdpi.comnih.gov. Similarly, the AcrD efflux pump in Escherichia coli has been shown to actively export aminoglycosides like gentamicin nih.govpdbj.orgbrieflands.com. While these pumps are known to transport various aminoglycosides, direct experimental data specifically demonstrating this compound as a substrate for every characterized aminoglycoside efflux pump may require further investigation for specific systems. However, the general capacity of these pumps to handle aminoglycosides suggests their potential role in this compound resistance.

The outer membrane of Gram-negative bacteria serves as a significant barrier to the entry of many antibiotics, including aminoglycosides gardp.orgasm.orgbiorxiv.org. Aminoglycosides, being polycationic molecules, are thought to cross the outer membrane, at least in part, via a process known as self-promoted uptake. This mechanism involves the electrostatic interaction of the antibiotic with negatively charged lipopolysaccharides (LPS) in the outer membrane, leading to the displacement of divalent cations (such as Mg²⁺ and Ca²⁺) that stabilize the membrane structure nih.govgardp.orgasm.orgbiorxiv.orgnih.gov. The disruption of these cation bridges increases the permeability of the outer membrane, facilitating antibiotic entry nih.govgardp.org. Alterations in the composition or structure of LPS, or changes in the expression or function of outer membrane proteins like porins, can affect the efficiency of this uptake mechanism and contribute to reduced intracellular accumulation of aminoglycosides, thereby conferring resistance asm.orgnih.govscielo.br. While porins were initially thought to be involved in aminoglycoside uptake, studies in E. coli have suggested that porin deficiencies may not significantly alter susceptibility to certain aminoglycosides like gentamicin and kanamycin, highlighting the importance of the self-promoted uptake mechanism asm.orgnih.gov.

Chromosomal Mutations Affecting this compound Susceptibility

In addition to acquired resistance mechanisms, mutations in chromosomally encoded genes can also impact bacterial susceptibility to this compound. These mutations can affect various cellular processes, including ribosomal structure, drug uptake, and efflux. For example, mutations in genes encoding ribosomal proteins or ribosomal RNA, such as rpsL (encoding ribosomal protein S12) and rrs (encoding 16S rRNA), have been linked to aminoglycoside resistance in various bacteria, including Mycobacterium tuberculosis brieflands.com. These mutations can alter the ribosomal binding site, reducing the affinity of the antibiotic.

Furthermore, chromosomal mutations can affect systems involved in antibiotic accumulation. Mutations influencing the bacterial membrane potential or components of uptake systems can lead to reduced intracellular drug concentrations scielo.br. In Pseudomonas aeruginosa, mutations in genes like fusA1, encoding elongation factor G, have been identified in clinical isolates and associated with aminoglycoside resistance mdpi.comasm.org. Importantly, a chromosomally located gene, aph(3')-IIb, encoding an aminoglycoside phosphotransferase, has been identified in Pseudomonas aeruginosa and shown to confer resistance to several aminoglycosides, including butirosin nih.gov. This demonstrates a direct link between a chromosomal resistance determinant and reduced susceptibility to this compound.

Epidemiology and Dissemination of this compound Resistance Genes

The epidemiology and dissemination of aminoglycoside resistance genes are critical factors in the spread of resistance to antibiotics like this compound. Resistance genes, particularly those encoding aminoglycoside-modifying enzymes (AMEs) and 16S rRNA methyltransferases, are frequently located on mobile genetic elements such as plasmids and transposons dovepress.comgenesilico.ploup.complos.org. These mobile elements facilitate the horizontal transfer of resistance genes between different bacterial strains and species, contributing to the increasing prevalence of resistance in clinical and environmental settings dovepress.comopenaccessjournals.comoup.com.

In Vitro and Pre Clinical Microbiological Studies of Butirosin B

Butirosin (B1197908) B Susceptibility Profiles Across Diverse Bacterial Isolates

Butirosin B exhibits activity against a range of bacterial isolates, including both Gram-positive and Gram-negative species wikipedia.org. Studies have compared the susceptibility profiles of various bacterial strains to butirosin and other aminoglycoside antibiotics like gentamicin (B1671437), kanamycin (B1662678), and tobramycin (B1681333) asm.org. Some bacterial strains strongly resistant to gentamicin have shown moderate susceptibility to butirosin asm.org. The butirosin complex, containing butirosin A and B, has demonstrated activity against many Gram-positive and some Gram-negative bacteria wikipedia.org.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination for this compound

The minimum inhibitory concentration (MIC) is defined as the lowest concentration of an antimicrobial that inhibits visible bacterial growth, while the minimum bactericidal concentration (MBC) is the lowest concentration that kills a predefined percentage (typically ≥99.9%) of the initial bacterial inoculum libretexts.orgcreative-diagnostics.com. These values are crucial for understanding the potency of an antibiotic.

MIC values for butirosin are typically determined using dilution methods, such as macrobroth or microbroth dilution assays libretexts.orgnih.gov. In these methods, serial dilutions of the antibiotic are prepared in broth, inoculated with a standardized number of bacterial cells, and incubated. The MIC is the lowest concentration where no visible turbidity (bacterial growth) is observed libretexts.orgcreative-diagnostics.com.

MBC determination usually follows MIC testing. From the tubes or wells showing no visible growth in the MIC assay, a small volume is subcultured onto antibiotic-free agar (B569324) plates. The plates are incubated, and the MBC is the lowest concentration from which no or minimal bacterial colonies grow, indicating a significant reduction in viable bacteria libretexts.orgcreative-diagnostics.com.

Studies comparing butirosin to other aminoglycosides like gentamicin have reported MIC values for various bacterial strains asm.orgasm.org. While gentamicin often shows lower MICs on a weight basis, butirosin has demonstrated effectiveness in terms of therapeutic ratios in pre-clinical studies asm.org.

Time-Kill Kinetic Studies of this compound on Bacterial Growth

Time-kill kinetic studies assess the rate at which an antibiotic kills bacteria over time at different concentrations. These studies involve exposing bacterial cultures to various concentrations of the antibiotic and periodically sampling the cultures to determine the number of viable bacteria. A reduction in bacterial count over time indicates the bactericidal activity of the antibiotic. While specific detailed time-kill kinetic data for this compound were not extensively found in the provided search results, as an aminoglycoside, this compound is expected to exhibit concentration-dependent killing, a characteristic of this class of antibiotics.

Post-Antibiotic Effect (PAE) and Sub-MIC Effects of this compound

Synergistic and Antagonistic Interactions of this compound with Other Antimicrobial Agents In Vitro

Investigating the interactions of this compound with other antimicrobial agents is important for potential combination therapy. Synergism occurs when the combined effect of two antibiotics is greater than the sum of their individual effects, while antagonism occurs when the combined effect is less than the effect of the more active drug alone. Studies examining synergistic and antagonistic interactions typically involve checkerboard assays or time-kill studies with combinations of antibiotics. Gentamicin, another aminoglycoside, is known to exhibit synergy when co-administered with other antibacterials such as beta-lactams nih.gov. Given that this compound is also an aminoglycoside, it is plausible that it could exhibit similar synergistic interactions with other classes of antibiotics, although specific data for this compound were not detailed in the provided results.

This compound Activity Against Biofilm-Forming Bacteria In Vitro

Bacterial biofilms are structured communities of bacteria enclosed in a self-produced matrix, which often exhibit increased resistance to antibiotics compared to planktonic (free-floating) bacteria. Assessing the activity of this compound against biofilm-forming bacteria in vitro is crucial for understanding its potential in treating biofilm-associated infections. These studies typically involve growing biofilms in a laboratory setting and then exposing them to different concentrations of the antibiotic to determine its ability to inhibit biofilm formation or eradicate established biofilms. Specific information regarding this compound's activity against biofilm-forming bacteria was not found in the provided search results.

Advanced Analytical and Spectroscopic Methodologies for Butirosin B Research

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for Butirosin (B1197908) B Analysis

HPLC and UPLC are widely used chromatographic techniques for the analysis of butirosin B, particularly for assessing its purity and determining its concentration in various samples. These methods offer high separation efficiency and sensitivity.

Method Development for this compound Purity and Concentration Determination

Method development for this compound analysis by HPLC and UPLC involves optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and detection method to achieve adequate separation and sensitivity. Aminoglycoside antibiotics like butirosin often require specific approaches due to their polar nature and lack of strong chromophores for UV detection. Chemical derivatization is often employed to enable sensitive detection with UV-Vis or fluorescence detectors in HPLC. sav.sk For instance, aminoglycosides can be derivatized to form UV-visible or fluorescent compounds for detection by HPLC. sav.skresearchgate.net

While specific detailed chromatographic conditions for this compound were not extensively detailed in the search results, general approaches for aminoglycosides involve reversed-phase ion-pairing chromatography or hydrophilic interaction liquid chromatography (HILIC). sav.sk An example of general RP-HPLC conditions for separating water-soluble vitamins (B group), which are also polar compounds, utilized a C18 column with a mobile phase of methanol, water, and acetonitrile (B52724) with 0.1% TFA, detected at 254 nm. core.ac.uk This illustrates the type of parameters considered in developing methods for polar compounds.

Purity determination typically involves separating this compound from impurities and related substances, such as butirosin A and biosynthetic intermediates, and quantifying their relative amounts. Concentration determination is achieved by comparing the peak area or height of this compound in a sample to a calibration curve prepared using standards of known concentrations.

Chiral Separation Techniques for this compound Stereoisomers (if applicable)

This compound itself has defined stereochemistry nih.gov, and the butirosin complex contains isomers, primarily butirosin A and B, which differ in their pentofuranosyl moiety wikipedia.orgbenchchem.com. While the search results did not explicitly detail chiral separation techniques specifically for this compound stereoisomers beyond the distinction between butirosin A and B, the difference between butirosin A (β-D-xylofuranosyl) and this compound (β-D-ribofuranosyl) at the position 5 pentofuranose (B7776049) benchchem.com represents a form of isomerism that can be addressed chromatographically. Early methods for separating butirosin A and B involved techniques like paper chromatography of acetylated derivatives or ion-exchange chromatography using resins like Dowex. asm.org These separations relied on differences in properties resulting from their structural variations. Modern chiral separation techniques, such as using chiral stationary phases in HPLC, could potentially be applied to resolve this compound from other stereoisomers if they exist or to analyze the stereochemistry of its constituent parts, although specific applications for this compound were not found in the provided results.

Mass Spectrometry (MS) Techniques in this compound Research

Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for the research of this compound, providing information on its molecular weight, structure, and facilitating the identification of related compounds and metabolites. rsc.orgnih.govjmb.or.krproquest.comresearchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Weight Confirmation

Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of this compound. ESI is a soft ionization technique suitable for polar and thermally labile compounds like aminoglycosides, producing primarily protonated molecular ions ([M+H]⁺) or adduct ions. wiley-vch.de The measured mass-to-charge ratio (m/z) of these ions can be used to confirm the molecular weight of this compound (calculated molecular weight is approximately 555.6 g/mol nih.gov) and assess its purity by identifying ions corresponding to impurities. ESI-MS has been used in the analysis of acetylated butirosin derivatives, confirming their calculated masses. wiley-vch.de

Tandem Mass Spectrometry (MS/MS) for this compound Structure Elucidation and Metabolite Identification

Tandem mass spectrometry (MS/MS), also known as MS², involves the fragmentation of selected ions and the analysis of the resulting fragment ions. This technique is invaluable for elucidating the structure of this compound and identifying its metabolites or related compounds in complex mixtures. By analyzing the fragmentation patterns, researchers can deduce the connectivity of the different sugar moieties and the aminocyclitol core, as well as the position of the (S)-2-hydroxy-4-aminobutyryl side chain. MS/MS analysis has been applied in the study of aminoglycosides, including in the context of butirosin biosynthesis and modification. rsc.org For example, LC-ESI-MS/MS has been used to analyze aminoglycosides and their derivatives in enzymatic reaction mixtures. rsc.org The fragmentation patterns provide characteristic ions that help in identifying the presence and structure of this compound and related compounds like AHBA-neamine or AHBA-paromamine, which are related to the butirosin biosynthetic pathway. rsc.org

Quantitative Mass Spectrometry for this compound in Research Samples (non-clinical)

Quantitative mass spectrometry, often performed using LC-MS/MS in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes, allows for the accurate and sensitive quantification of this compound in various research samples. This is particularly useful in studies related to its biosynthesis, enzymatic modifications, or analysis in fermentation broths or biological matrices in a research context (excluding clinical applications as per instructions). LC-MS/MS has been employed for the quantitative analysis of various compounds, including secondary metabolites. nih.govjmb.or.kr While specific quantitative methods for this compound were not detailed, the principle involves using a stable isotopically labeled internal standard (if available) and monitoring specific transitions (precursor ion to fragment ion) characteristic of this compound. This approach provides high specificity and sensitivity for quantification in complex sample matrices. UPLC-qTOF-HR-MS analysis has also been used for the analysis of related aminoglycoside biosynthetic intermediates, demonstrating the application of high-resolution MS for accurate mass measurements in quantitative and qualitative analysis in research settings. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Characterization

NMR spectroscopy is a powerful tool for determining the structure and dynamics of molecules in solution. For this compound, NMR provides detailed information about the arrangement of atoms and their connectivity, as well as the conformational preferences of the molecule.

1D and 2D NMR Experiments for Assignment of this compound Resonances

One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental for the complete assignment of the proton (¹H) and carbon (¹³C) resonances of this compound. These assignments are the basis for subsequent structural and conformational analysis. Studies on related aminoglycosides, including butirosin A, have utilized various homonuclear and heteronuclear 2D NMR methods for complete proton assignments at specific pH values. capes.gov.brnih.govresearchgate.net Techniques such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) help establish correlations between coupled protons within spin systems, aiding in the assignment of individual sugar rings and the 2-deoxystreptamine (B1221613) core. researchgate.net Heteronuclear experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to correlate proton and carbon signals, providing crucial information about connectivity across glycosidic linkages and the position of substituents like the AHB group. researchgate.netresearchgate.net

Conformational Analysis of this compound in Solution

NMR spectroscopy, particularly through the analysis of coupling constants and Nuclear Overhauser Effects (NOEs), is vital for understanding the conformational preferences of this compound in solution. Transferred Nuclear Overhauser Effect Spectroscopy (TRNOESY) experiments are particularly useful for studying the conformation of this compound when bound to biological targets, such as enzymes, by observing NOEs transferred from the macromolecule to the ligand. acs.org

Conformational analysis using NMR has also been applied to study butirosin A when bound to aminoglycoside-modifying enzymes like aminoglycoside 6'-N-acetyltransferase-Ii [AAC(6')-Ii]. These studies suggest that butirosin A adopts a specific conformation in the enzyme's active site, characterized by an orthogonal arrangement of the 2,6-diamino-2,6-dideoxy-d-glucose and d-xylose (B76711) rings. acs.org This contrasts with the parallel arrangement observed for butirosin A in the active site of an aminoglycoside 3'-O-phosphotransferase. acs.org Such conformational differences upon binding to different enzymes highlight the flexibility of the butirosin structure and its adaptation to different binding pockets.

X-ray Crystallography of this compound and Its Complexes (e.g., with enzymes, ribosome components)

X-ray crystallography provides high-resolution three-dimensional structural information about molecules in their crystalline state. While direct crystal structures of this compound itself may be less common, crystallography has been instrumental in determining the structures of enzymes involved in butirosin biosynthesis and complexes of butirosin A (a closely related analog) with aminoglycoside-modifying enzymes. These structures offer valuable insights into the molecular basis of butirosin's function and resistance mechanisms.

Crystal structures of enzymes from the butirosin biosynthesis gene cluster, such as the aminotransferase BtrR, have been solved. rcsb.orgnih.gov BtrR catalyzes key transamination reactions in the synthesis of the 2-deoxystreptamine core of butirosin. rcsb.orgnih.gov The structure of BtrR in complex with its cofactor (pyridoxal phosphate (B84403) or pyridoxamine (B1203002) phosphate) reveals details about its active site architecture and how it binds substrates. rcsb.orgnih.gov

Furthermore, the crystal structure of the butirosin biosynthetic enzyme BtrN, an S-adenosyl-L-methionine (AdoMet) radical dehydrogenase, has been determined. pnas.orgnih.gov This structure provides insights into the unique radical chemistry employed by BtrN in butirosin biosynthesis. pnas.orgnih.gov The structure reveals an altered AdoMet radical fold and the involvement of an auxiliary iron-sulfur cluster in substrate-radical oxidation. pnas.orgnih.gov

Crystal structures of aminoglycoside-modifying enzymes in complex with butirosin A have been particularly informative regarding resistance mechanisms. The crystal structure of APH(3')-IIIa (an aminoglycoside 3'-O-phosphotransferase) in complex with butirosin A and an ATP analog has been reported at 2.4 Å resolution. asm.orgnih.gov This structure demonstrates how butirosin A binds to the enzyme's active site, highlighting the role of a flexible antibiotic-binding loop in accommodating the molecule, including the AHB group. asm.orgnih.gov The structure illustrates that despite the presence of the AHB group, which often confers resistance, butirosin A can still be recognized and inactivated by APH(3')-IIIa due to the malleability of the enzyme's binding pocket. asm.org

While direct crystal structures of this compound bound to the bacterial ribosome are not explicitly found in the search results, aminoglycosides, including butirosin, are known to bind to the 16S ribosomal RNA of the bacterial 30S ribosomal subunit, disrupting protein synthesis. oup.comsmolecule.com Structural studies, often involving cryo-electron microscopy (cryo-EM) of ribosome-antibiotic complexes, have provided insights into how aminoglycosides interact with the ribosome's A-site, although specific high-resolution crystal structures of this compound-ribosome complexes were not retrieved in this search. Cryo-EM studies on other aminoglycosides with HABA groups have shown that this motif can form additional interactions with the ribosome, enhancing antibiotic binding. oup.com